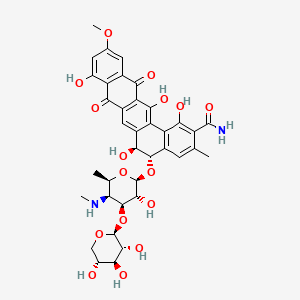
(E)-1-Pentyl-1,2,5,6-tetrahydro-3-pyridinecarboxaldehyde O-methyloxime monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-Pentyl-1,2,5,6-tetrahydro-3-pyridinecarboxaldehyde O-methyloxime monohydrochloride is a chemical compound with a complex structure It is characterized by the presence of a pentyl group, a tetrahydropyridine ring, and an O-methyloxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Pentyl-1,2,5,6-tetrahydro-3-pyridinecarboxaldehyde O-methyloxime monohydrochloride typically involves multiple steps. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pentyl Group: This step often involves alkylation reactions where a pentyl group is introduced to the tetrahydropyridine ring.
Formation of the O-Methyloxime Group: This involves the reaction of the aldehyde group with methoxyamine hydrochloride under acidic conditions to form the O-methyloxime.
Final Purification: The compound is purified through recrystallization or chromatography to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-Pentyl-1,2,5,6-tetrahydro-3-pyridinecarboxaldehyde O-methyloxime monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted tetrahydropyridine derivatives.
Applications De Recherche Scientifique
(E)-1-Pentyl-1,2,5,6-tetrahydro-3-pyridinecarboxaldehyde O-methyloxime monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-1-Pentyl-1,2,5,6-tetrahydro-3-pyridinecarboxaldehyde O-methyloxime monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in neurological research, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1,2,5,6-tetrahydropyridine-3-carbaldehyde O-methyloxime hydrochloride
- 1-Ethyl-1,2,5,6-tetrahydropyridine-3-carbaldehyde O-methyloxime hydrochloride
Uniqueness
(E)-1-Pentyl-1,2,5,6-tetrahydro-3-pyridinecarboxaldehyde O-methyloxime monohydrochloride is unique due to the presence of the pentyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Propriétés
Numéro CAS |
139886-08-1 |
|---|---|
Formule moléculaire |
C12H23ClN2O |
Poids moléculaire |
246.78 g/mol |
Nom IUPAC |
(E)-N-methoxy-1-(1-pentyl-3,6-dihydro-2H-pyridin-5-yl)methanimine;hydrochloride |
InChI |
InChI=1S/C12H22N2O.ClH/c1-3-4-5-8-14-9-6-7-12(11-14)10-13-15-2;/h7,10H,3-6,8-9,11H2,1-2H3;1H/b13-10+; |
Clé InChI |
VQILMRFMKNFMOQ-RSGUCCNWSA-N |
SMILES isomérique |
CCCCCN1CCC=C(C1)/C=N/OC.Cl |
SMILES canonique |
CCCCCN1CCC=C(C1)C=NOC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


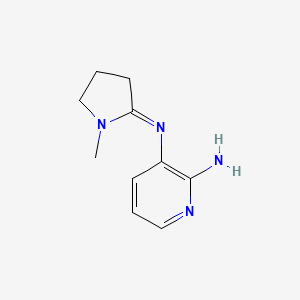
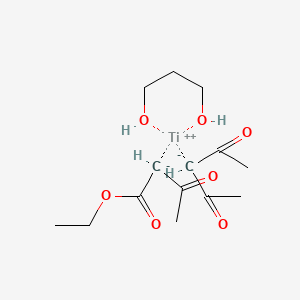
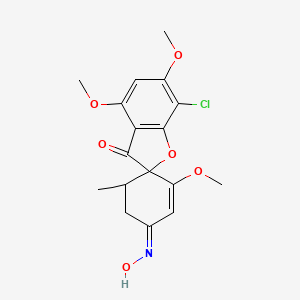

![3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzo[b][1]benzothiepin-6-one;hydrochloride](/img/structure/B12765374.png)
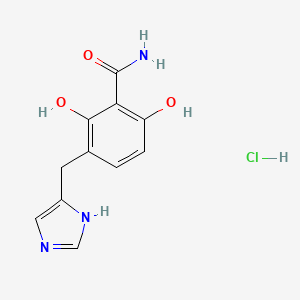


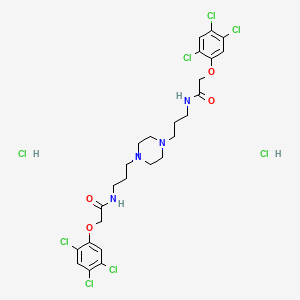
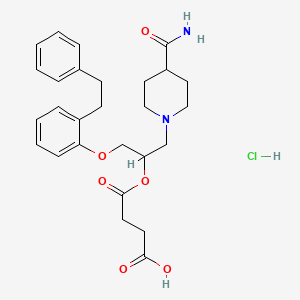

![2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12765414.png)
